N1-Benzylcyclohexane-1,2-diamine
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Overview
Description
N1-Benzylcyclohexane-1,2-diamine is an organic compound with a cyclohexane ring substituted by a benzyl group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-Benzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
N1-Benzylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Benzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-cyclohexanediamine: Similar structure but with methyl groups instead of a benzyl group.
Cyclohexane-1,2-diamine: Lacks the benzyl substitution.
1,2-Diaminocyclohexane: Another similar compound with different substituents.
Uniqueness
N1-Benzylcyclohexane-1,2-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-N-benzylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2 |
InChI Key |
LATNVBUKYCPGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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